molecular formula C10H12O3 B8643516 2-(2,3-Dimethoxyphenyl)acetaldehyde

2-(2,3-Dimethoxyphenyl)acetaldehyde

Cat. No.: B8643516
M. Wt: 180.20 g/mol
InChI Key: YCDYTWZNYPLTHG-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)acetaldehyde is an aromatic aldehyde characterized by a phenyl ring substituted with two methoxy groups at the 2- and 3-positions and an acetaldehyde side chain. The methoxy groups confer electron-donating effects, influencing reactivity and intermolecular interactions, while the aldehyde functional group enables participation in condensation and nucleophilic addition reactions. This compound is of interest in synthetic organic chemistry, particularly in the development of pharmaceuticals and heterocyclic compounds .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)acetaldehyde

InChI

InChI=1S/C10H12O3/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5,7H,6H2,1-2H3

InChI Key

YCDYTWZNYPLTHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Chloro Groups

A key structural analog is 2-(2,3-Dichlorophenyl)acetaldehyde (C₈H₆Cl₂O), which replaces methoxy groups with chlorine atoms. Key differences include:

  • Electronic Effects : Chlorine is electron-withdrawing, reducing electron density on the phenyl ring, whereas methoxy groups are electron-donating. This alters electrophilic substitution patterns and reaction rates.
  • Physical Properties : The dichloro derivative has a lower molecular mass (189.035 g/mol) compared to the dimethoxy analog (estimated ~196.20 g/mol for C₁₀H₁₂O₃). Chlorine’s higher electronegativity may also reduce solubility in polar solvents compared to methoxy-substituted compounds .

Functional Group Variations: Aldehyde vs. Amide

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, C₁₇H₁₉NO₃) shares the dimethoxyphenyl moiety but features an amide group instead of an aldehyde. Key distinctions:

  • Reactivity : The aldehyde group in 2-(2,3-dimethoxyphenyl)acetaldehyde is highly reactive toward nucleophiles (e.g., in Schiff base formation), whereas Rip-B’s amide group participates in hydrogen bonding, enhancing crystallinity (melting point: 90°C).
  • Biological Activity : Amides like Rip-B are often explored for pharmacological applications due to stability, while aldehydes may serve as intermediates in drug synthesis .

Heterocyclic Derivatives

and highlight derivatives incorporating dimethoxyphenyl groups into heterocycles:

  • Triazole Derivatives : 2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids exhibit modified solubility and toxicity profiles. Computational models (e.g., GUSAR-online) predict acute toxicity, suggesting that substitution patterns (2,3- vs. 3,4-dimethoxy) influence bioactivity .
  • Pyrimidinone Derivatives: Compounds like 2-(3,4-dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one demonstrate the utility of dimethoxyphenyl groups in enhancing binding affinity to biological targets, likely due to improved π-π stacking interactions .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Mass (g/mol) Key Functional Group Substituent Positions Notable Properties
This compound C₁₀H₁₂O₃ ~196.20 Aldehyde 2,3-dimethoxy High reactivity for condensations
2-(2,3-Dichlorophenyl)acetaldehyde C₈H₆Cl₂O 189.035 Aldehyde 2,3-dichloro Lower solubility in polar solvents
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide C₁₇H₁₉NO₃ 285.34 Amide 3,4-dimethoxy Melting point: 90°C
Triazole-thioacetic acid derivative C₁₀H₁₀N₃O₃S ~267.27 Triazole, Thioether 3,4-dimethoxy Predicted low acute toxicity

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